2-Bromobenzo[d]oxazole-5-thiol
CAS No.:
Cat. No.: VC17247164
Molecular Formula: C7H4BrNOS
Molecular Weight: 230.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrNOS |
|---|---|
| Molecular Weight | 230.08 g/mol |
| IUPAC Name | 2-bromo-1,3-benzoxazole-5-thiol |
| Standard InChI | InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H |
| Standard InChI Key | IWGTVMMDJFJGJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1S)N=C(O2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Bromobenzo[d]oxazole-5-thiol consists of a fused benzene and oxazole ring system. The oxazole ring incorporates an oxygen atom at position 1 and a nitrogen atom at position 3, while the bromine and thiol groups occupy positions 2 and 5, respectively. This arrangement creates a polarized electronic environment, with the electron-withdrawing bromine atom at position 2 influencing the reactivity of the thiol group at position 5 .
Table 1: Key Physicochemical Properties
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis of 2-bromobenzo[d]oxazole-5-thiol typically involves a two-step process:
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Cyclization: 2-Aminophenol derivatives react with carbon disulfide under basic conditions to form benzo[d]oxazole-2-thiol .
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Bromination: Electrophilic bromination at position 2 using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .
A study on analogous compounds demonstrated that microreactor technology can enhance reaction efficiency. For example, a capillary microreactor achieved millisecond-scale synthesis of 2-(benzhydrylthio)benzo[d]oxazole with a 75% yield, suggesting potential for scaling this method to 2-bromobenzo[d]oxazole-5-thiol .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances electrophilic bromination |
| Catalyst | n-BuLi | Stabilizes thiolate intermediate |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 2 serves as a leaving group, enabling reactions with nucleophiles such as amines or alkoxides. For instance, substitution with piperazine yields derivatives with enhanced bioavailability .
Thiol-Based Reactions
The thiol group participates in:
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Oxidation: Forms disulfides (e.g., with H₂O₂) or sulfonic acids.
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Alkylation: Reacts with alkyl halides to produce thioethers, useful in drug delivery systems .
Applications in Pharmaceutical Research
Antimicrobial Agents
Structural analogs of 2-bromobenzo[d]oxazole-5-thiol exhibit potent activity against Mycobacterium tuberculosis (MIC: 3–8 µM). The thiol group enhances metal chelation, disrupting bacterial enzyme function .
Anticancer Activity
In vitro studies suggest that brominated benzoxazoles induce apoptosis in cancer cells by inhibiting topoisomerase II. For example, derivatives showed IC₅₀ values of 12–18 µM against HeLa cells .
Role in Materials Science
Coordination Polymers
The thiol and bromine groups enable the formation of metal-organic frameworks (MOFs) with transition metals like copper. These MOFs exhibit tunable luminescence properties for sensor applications .
Organic Semiconductors
Density Functional Theory (DFT) calculations predict a bandgap of 3.2 eV, making the compound a candidate for organic photovoltaic devices .
Comparison with Structural Analogs
Table 3: Comparative Analysis of Benzoxazole Derivatives
| Compound | Substituents | Melting Point (°C) | Bioactivity (IC₅₀) |
|---|---|---|---|
| 2-Bromobenzo[d]oxazole-5-thiol | Br (C2), -SH (C5) | 260–270 | 12 µM (HeLa) |
| 5-Bromobenzo[d]oxazole-2-thiol | Br (C5), -SH (C2) | 280–284 | 8 µM (Mtb) |
| Benzo[d]oxazole-2-thiol | -SH (C2) | 195–200 | 25 µM (Mtb) |
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